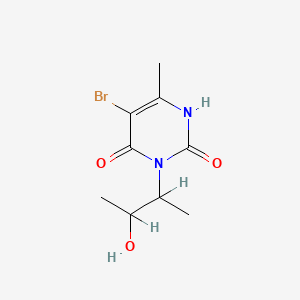
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- would involve:
Bromination: Uracil is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated uracil is then subjected to alkylation using an appropriate alkylating agent to introduce the 3-(2-hydroxy-1-methylpropyl) group.
Methylation: Finally, a methyl group is introduced at the 6-position through a methylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Zinc in acetic acid, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted uracil derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of uracil derivatives often involves their incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. This can lead to the inhibition of DNA or RNA synthesis, making them useful as antiviral or anticancer agents. The specific molecular targets and pathways would depend on the exact structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research to study RNA synthesis.
5-Bromouracil: Used as a mutagen in genetic research.
Uniqueness
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.
Properties
CAS No. |
22663-44-1 |
|---|---|
Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
5-bromo-3-(3-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-4-7(10)8(14)12(9(15)11-4)5(2)6(3)13/h5-6,13H,1-3H3,(H,11,15) |
InChI Key |
LRMSQBWFIWXDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)C(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)

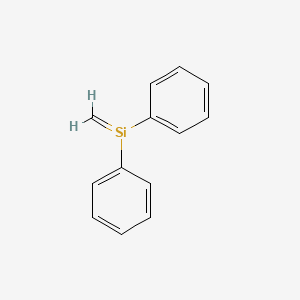
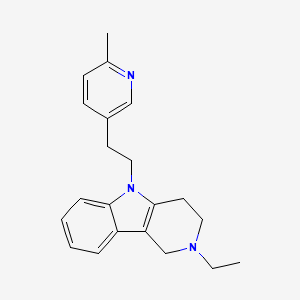

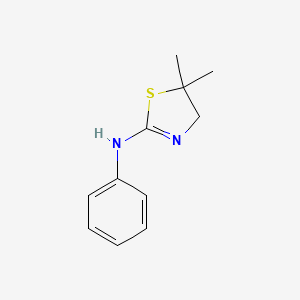
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)

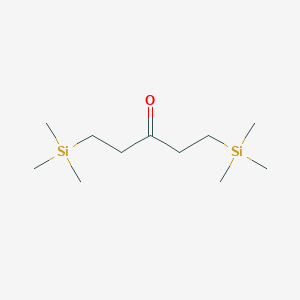

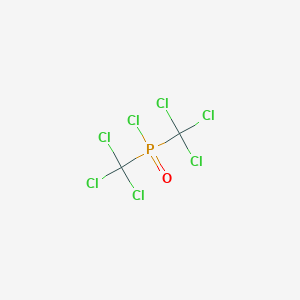


![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
